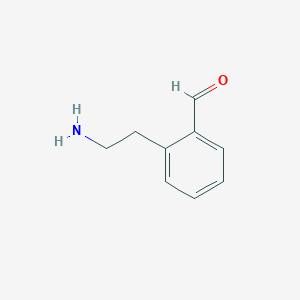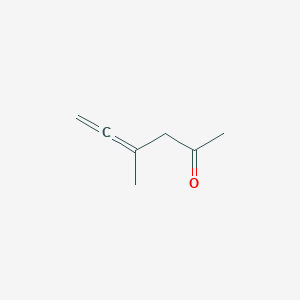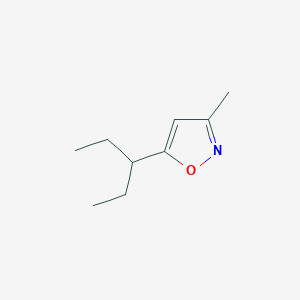
3-Methyl-5-(pentan-3-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(1-ethylpropyl)-3-methyl- is a heterocyclic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant presence in various pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(1-ethylpropyl)-3-methyl-isoxazole, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives can leverage continuous flow chemistry to enhance efficiency and yield. This method involves multiple steps, including oximation, chlorination, and cycloaddition, performed in a continuous flow setup . This approach allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-(1-ethylpropyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated isoxazoles, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Isoxazole, 5-(1-ethylpropyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-Parkinson agent.
Medicine: Incorporated into drug design due to its biological activity and ability to interact with various molecular targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of isoxazole, 5-(1-ethylpropyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoles: Another class of five-membered heterocycles with two adjacent nitrogen atoms.
Oxazoles: Similar to isoxazoles but with an oxygen atom adjacent to a nitrogen atom in the ring.
Uniqueness
Isoxazole, 5-(1-ethylpropyl)-3-methyl- stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
3-methyl-5-pentan-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-8(5-2)9-6-7(3)10-11-9/h6,8H,4-5H2,1-3H3 |
Clé InChI |
NBHMCZUZGAKZTP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=CC(=NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


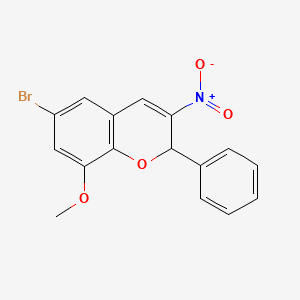
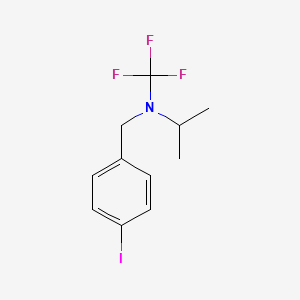
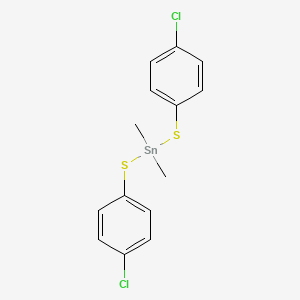
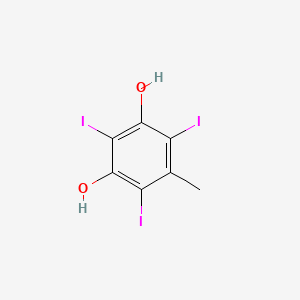
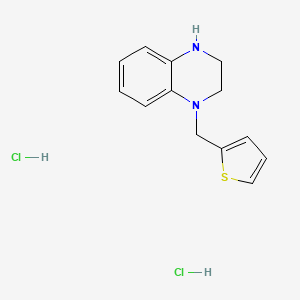


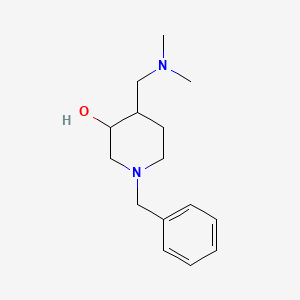

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)

![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
